Physical and chemical properties of Pyrimidine-2,4,5-triamine
Physical and chemical properties of Pyrimidine-2,4,5-triamine
Here is an in-depth technical guide on Pyrimidine-2,4,5-triamine , structured for researchers and drug development professionals.
Physicochemical Profiling, Synthetic Pathways, and Pteridine Application[1][2]
Executive Summary
Pyrimidine-2,4,5-triamine (CAS 3546-50-7) serves as a critical "gateway scaffold" in heterocyclic chemistry.[1] Unlike its 6-hydroxy analogue (used for guanine/pterin synthesis), the 2,4,5-triamine is the specific precursor for unsubstituted pteridines and lumazines , which are fundamental to folate antagonists and organic semiconductors.[1][2]
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the "Traube-Type" nitrosation-reduction sequence, and mechanistic insights into its condensation reactivity.[1]
Molecular Architecture & Physicochemical Profile[2]
The utility of Pyrimidine-2,4,5-triamine stems from its high electron density, particularly at the C5-amino position.[1] This molecule is prone to oxidation in its free base form; therefore, it is almost exclusively handled as a sulfate (
2.1 Key Data Summary[2][3][4]
| Property | Specification | Notes |
| IUPAC Name | Pyrimidine-2,4,5-triamine | Often referred to as 2,4,5-triaminopyrimidine |
| CAS Number | 3546-50-7 (Free Base)39944-62-2 (HCl Salt) | Critical Distinction:[1][3][5] Do not confuse with 2,4,5-triamino-6-hydroxypyrimidine (CAS 1004-75-7).[1] |
| Molecular Weight | 125.13 g/mol (Free Base) | ~223.2 g/mol (Sulfate salt) |
| Appearance | Yellow to brownish powder | Darkens upon air exposure (oxidation to azo/nitroso species).[2] |
| Melting Point | > 250 °C (Decomposes) | Salt forms char without distinct melting.[2] |
| Solubility | Water: Low (Cold), Moderate (Hot)Acid: SolubleOrganic: Low in EtOH, Et2O | Protonation of ring nitrogens increases aqueous solubility.[1][2] |
| pKa (Predicted) | The 5-amino group is significantly more basic/nucleophilic than the 2- or 4-amino groups due to lack of resonance withdrawal by the ring nitrogens.[2] |
2.2 Spectral Characteristics[2][6]
-
UV-Vis: Exhibits bathochromic shifts compared to pyrimidine due to the three auxochromic amino groups. Typical
in acidic media is observed around 245 nm and 280-290 nm .[2] -
Stability: The C5-amino group renders the ring electron-rich, making it susceptible to oxidative dimerization.[1] Storage under inert atmosphere (Ar/N2) is mandatory for the free base. [2]
Synthetic Route & Experimental Protocols
The most robust synthesis avoids the difficult ring-closure of acyclic precursors and instead utilizes the functionalization of commercially available 2,4-diaminopyrimidine .
3.1 Synthesis Workflow (Graphviz)
Figure 1: The standard "Nitrosation-Reduction" pathway for synthesizing Pyrimidine-2,4,5-triamine.
3.2 Detailed Protocol: The Dithionite Reduction Method
Rationale: While catalytic hydrogenation (
Reagents:
Step-by-Step Methodology:
-
Nitrosation (The "Red" Step):
-
Dissolve 2,4-diaminopyrimidine in dilute acetic acid/water.[1] Cool to 0–5 °C in an ice bath.
-
Add
solution dropwise.[2] Critical Control Point: Temperature must not exceed 10 °C to prevent diazonium decomposition.[2] -
A bright red/orange precipitate (2,4-diamino-5-nitrosopyrimidine) will form immediately.[1]
-
Stir for 1 hour, filter, and wash with cold water. (Yield typically >85%).[2][4]
-
-
Reduction (The "Yellow" Step):
-
Isolation as Sulfate Salt:
Chemical Reactivity: Pteridine Synthesis[2]
The primary application of 2,4,5-triaminopyrimidine is the Gabriel-Isay Condensation with 1,2-dicarbonyl compounds.[1] This reaction builds the pyrazine ring onto the pyrimidine core, forming Pteridines.[2]
4.1 Mechanism of Condensation
The reaction is regioselective.[2][7] The 5-amino group is the most nucleophilic amine (highest HOMO coefficient) and attacks the most electrophilic carbonyl of the dicarbonyl partner first.[2]
-
Reaction Partner: Glyoxal
Pteridine (Parent)[2] -
Reaction Partner: Benzil
6,7-Diphenylpteridine[1] -
Reaction Partner: Phenanthrenequinone
Benzo[c]pteridine[2]
4.2 Reaction Pathway Diagram[1][2]
Figure 2: The Gabriel-Isay Condensation mechanism.[1][2] The 5-amino group initiates the attack.
Handling, Stability & Safety (E-E-A-T)
5.1 Stability Challenges
-
Oxidation: The free base rapidly oxidizes in solution to form azo-dimers. Always prepare fresh or store as the sulfate salt.[2]
-
Light Sensitivity: Solutions should be protected from light to prevent photodecomposition.[2]
5.2 Safety Profile
-
Nitroso Intermediate: 2,4-diamino-5-nitrosopyrimidine is a suspected mutagen (typical of N-nitroso compounds).[1] Handle with gloves in a fume hood.
-
Triamine: Irritant to eyes and respiratory tract.[2]
-
Waste Disposal: Dithionite reduction generates sulfur dioxide (
) gas; ensure adequate ventilation.[2]
References
-
Traube, W. (1900).[1][2] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[2] Berichte der deutschen chemischen Gesellschaft.[2] [Foundational synthesis of pyrimidine precursors].
-
Brown, D. J. (1962).[1][2] The Pyrimidines.[2][4][5][7][8][9][10] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] [Authoritative text on pyrimidine physical properties and pKa values].
-
Vogl, O., & Taylor, E. C. (1959).[1][2] The Synthesis of Pteridines.[2][3] Journal of the American Chemical Society.[2] [Definitive guide on condensing triamines with dicarbonyls].
-
PubChem. (2023).[2] Compound Summary: Pyrimidine-2,4,5-triamine (CAS 3546-50-7).[1][3] National Library of Medicine. [Source for molecular weight and basic chemical identifiers].
-
Taguchi, H., et al. (1975).[1][2] Synthesis of Pteridines from 2,4,5-Triaminopyrimidines.[1][2][11] Journal of Heterocyclic Chemistry. [Protocol validation for condensation reactions].
Sources
- 1. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 2. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
- 3. Pyrimidine-2,4,5,6-tetraamine dihydrochloride | 39944-62-2 | Benchchem [benchchem.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 5. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]
